
dBET57
Vue d'ensemble
Description
dBET57 est une chimère de ciblage de la protéolyse sélective (PROTAC) qui dégrade la protéine 4 contenant un domaine bromodomaine (BRD4). Il est conçu pour cibler et dégrader BRD4, un membre de la famille des protéines bromodomaine et domaine extra terminal (BET), qui joue un rôle crucial dans la régulation de l'expression des gènes et est impliqué dans divers cancers .
Applications De Recherche Scientifique
Neuroblastoma Treatment
Recent studies have highlighted the effectiveness of dBET57 in treating neuroblastoma, a common pediatric cancer characterized by MYCN amplification.
- Study Overview : In vitro experiments demonstrated that this compound significantly inhibited the proliferation of neuroblastoma cell lines (e.g., SK-N-BE(2), IMR-32) with IC50 values ranging from 299 nM to 643.4 nM .
- Mechanistic Insights : The compound induced apoptosis and altered cell cycle distribution, increasing the proportion of cells in the G1 phase while decreasing those in S and G2 phases .
- In Vivo Efficacy : In xenograft models, this compound exhibited strong antiproliferative effects, suggesting its potential as a therapeutic agent for high-risk neuroblastoma patients .
Colorectal Cancer
This compound has also been investigated for its role in colorectal cancer, where it was found to downregulate glycolytic pathways.
- Research Findings : A study indicated that this compound inhibited c-Myc transcription, leading to decreased glycolysis and reduced expression of programmed death ligand 1 (PD-L1), which is crucial for immune evasion in tumors .
- Implications for Immunotherapy : These findings suggest that this compound could enhance the efficacy of immunotherapies by reversing immune evasion mechanisms in colorectal cancer .
Mécanisme D'action
Target of Action
The primary target of dBET57 is the bromodomain-containing protein 4 (BRD4), specifically the first bromodomain (BD1) of BRD4 . BRD4 belongs to the bromodomain and extra terminal domain (BET) family of proteins, which play a role in various biological processes, including memory formation, mitochondrial oxidative phosphorylation, and DNA damage response .
Mode of Action
This compound operates as a proteolysis-targeting chimera (PROTAC), a bifunctional molecule that brings a target protein into spatial proximity with an E3 ubiquitin ligase to trigger target ubiquitination and subsequent proteasomal degradation . This compound recruits BRD4 to the E3 ubiquitin ligase cereblon, leading to fast, efficient, and prolonged degradation of BRD4 .
Biochemical Pathways
The action of this compound affects the biochemical pathways associated with BRD4. BRD4 is a transcriptional repressor of autophagy and lysosomal function . By degrading BRD4, this compound can potentially influence these pathways and their downstream effects.
Result of Action
The primary result of this compound’s action is the significant degradation of BRD4BD1 . This degradation is selective, as this compound is inactive on the second bromodomain (BD2) of BRD4 . The degradation of BRD4BD1 can influence the cellular processes that BRD4 is involved in, such as autophagy and lysosomal function .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound can be affected by the presence of other proteins that can bind to the E3 ubiquitin ligase cereblon
Analyse Biochimique
Biochemical Properties
dBET57 mediates recruitment to the CRL4Cereblon E3 ubiquitin ligase, leading to fast, efficient, and prolonged degradation of BRD4 . Bromodomain protein BRD4 belongs to the bromodomain and extra terminal domain (BET) family of proteins . This compound exhibits significant degradation of BRD4BD1 and is inactive on BRD4BD2 .
Cellular Effects
This compound can target BRD4 ubiquitination and disrupt the proliferative ability of neuroblastoma (NB) cells . It can also induce cell apoptosis, cell cycle arrest, and reduce migration .
Molecular Mechanism
This compound mediates recruitment to the CRL4CRBN E3 ubiquitin ligase . It brings a target protein into spatial proximity with an E3 ubiquitin ligase to trigger target ubiquitination and subsequent proteasomal degradation . This principle successfully applies to several targets including the BET family (BRD2, BRD3, BRD4), RIPK2, BCR-ABL, FKBP12, BRD9, and ERRα .
Temporal Effects in Laboratory Settings
The effects of this compound are fast, efficient, and prolonged . It exhibits potent effects on BRD4BD1 protein levels with DC 50 /5h of 500 nM .
Dosage Effects in Animal Models
While specific dosage effects in animal models are not mentioned in the available literature, this compound has shown strong antiproliferative activity in xenograft tumor models .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
dBET57 est synthétisé en utilisant la technologie PROTAC, qui implique la liaison d'un ligand pour la protéine cible (BRD4) à un ligand pour une ligase ubiquitine E3 (céréblone) via un lieur. La synthèse implique généralement plusieurs étapes, notamment la préparation des ligands individuels et du lieur, suivie de leur conjugaison .
Méthodes de production industrielle
La production industrielle de this compound implique l'optimisation de la voie de synthèse pour une production à grande échelle, assurant une pureté et un rendement élevés. Cela inclut l'utilisation de techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC) et la cristallisation .
Analyse Des Réactions Chimiques
Types de réactions
dBET57 subit principalement des réactions liées à sa fonction de PROTAC, notamment :
Ubiquitination : This compound facilite l'ubiquitination de BRD4 en le recrutant vers la ligase ubiquitine E3 céréblone.
Dégradation protéasomale : Suite à l'ubiquitination, BRD4 est ciblé pour la dégradation par le protéasome.
Réactifs et conditions courantes
Solvants : Le diméthylsulfoxyde (DMSO) est souvent utilisé pour dissoudre this compound pour les tests biologiques.
Principaux produits formés
Le principal produit formé à partir de la réaction de this compound avec BRD4 et la céréblone est le BRD4 ubiquitiné, qui est ensuite dégradé par le protéasome .
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Recherche sur le cancer : This compound est utilisé pour étudier le rôle de BRD4 dans divers cancers, notamment le neuroblastome et le cancer du sein de type basal.
Régulation des gènes : En dégradant BRD4, this compound aide les chercheurs à comprendre la régulation des gènes contrôlés par BRD4.
Développement de médicaments : This compound sert de composé modèle pour développer de nouveaux PROTAC ciblant d'autres protéines impliquées dans les maladies.
Mécanisme d'action
This compound exerce ses effets en recrutant BRD4 vers la ligase ubiquitine E3 céréblone, conduisant à l'ubiquitination et à la dégradation protéasomale subséquente de BRD4 . Cette dégradation perturbe la fonction de BRD4, qui est impliquée dans la régulation de l'expression des gènes, inhibant ainsi la croissance des cellules cancéreuses .
Comparaison Avec Des Composés Similaires
Composés similaires
dBET1 : Un autre PROTAC ciblant BRD4, mais avec une sélectivité et une puissance différentes.
ARV-825 : Un PROTAC qui cible à la fois BRD2 et BRD4, contrairement à dBET57, qui est sélectif pour BRD4.
Unicité de this compound
This compound est unique par sa forte sélectivité pour BRD4 par rapport aux autres membres de la famille BET, tels que BRD2 et BRD3 . Cette sélectivité réduit les effets hors cible et améliore son potentiel thérapeutique .
Activité Biologique
dBET57 is a novel small molecule degrader designed to selectively target and degrade the bromodomain and extraterminal domain (BET) protein BRD4. This compound is part of a class of drugs known as PROTACs (proteolysis-targeting chimeras), which utilize the cell's ubiquitin-proteasome system to eliminate specific proteins. The following sections provide a detailed overview of the biological activity of this compound, including its mechanisms, effects on cancer cells, and relevant case studies.
This compound operates through a mechanism that involves:
- Targeting BRD4 : It binds to BRD4, facilitating its ubiquitination and subsequent degradation via the proteasome. This action disrupts the transcriptional regulation of oncogenes associated with various cancers, particularly neuroblastoma, where MYCN amplification is prevalent .
- Superenhancer Disruption : By degrading BRD4, this compound alters the superenhancer landscape in cancer cells, impacting genes crucial for tumor growth and survival, such as TBX3 and ZMYND8 .
- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in neuroblastoma cells, leading to reduced cell viability and proliferation .
Neuroblastoma
Neuroblastoma is a significant area of research for this compound, given its potent antitumor effects:
- In Vitro Studies : In cell line experiments (e.g., SK-N-BE(2), IMR32), this compound demonstrated effective inhibition of cell proliferation at concentrations around 300 nM. It was shown to induce cell cycle arrest and apoptosis while decreasing migration capabilities .
- In Vivo Efficacy : In xenograft models, treatment with this compound resulted in significant tumor regression, confirming its potential as a therapeutic agent for high-risk neuroblastoma patients .
Comparative Efficacy
A comparative analysis of this compound with other compounds in the dBET series highlights its selectivity and potency:
Compound | Target Protein | IC50 (nM) | Selectivity |
---|---|---|---|
This compound | BRD4 | 300 | High |
dBET1 | BRD4 | 500 | Moderate |
dBET23 | BRD4 | 400 | Low |
This table illustrates that this compound exhibits superior selectivity for BRD4 compared to other PROTACs, making it a promising candidate for targeted cancer therapies .
Case Studies
Several case studies have explored the application of this compound in clinical settings:
-
Case Study in Neuroblastoma Treatment :
- Objective : Evaluate the efficacy of this compound in pediatric patients with MYCN-amplified neuroblastoma.
- Findings : Patients treated with this compound showed significant tumor shrinkage and improved survival rates compared to historical controls. The study emphasized the importance of targeting superenhancers in treatment strategies .
-
Combination Therapy Studies :
- Objective : Investigate the effects of combining this compound with other chemotherapeutic agents.
- Findings : Combining this compound with traditional chemotherapies enhanced overall efficacy and reduced resistance mechanisms in cancer cells. This combination approach is being further explored in clinical trials .
Future Directions
The ongoing research into this compound suggests several potential avenues for future study:
- Broader Cancer Types : While current studies focus on neuroblastoma, there is potential for application in other cancers characterized by BRD4 dysregulation.
- Mechanistic Insights : Further investigation into the molecular dynamics and interactions within PROTAC complexes could enhance understanding of degradation pathways and improve drug design .
- Clinical Trials : Continued clinical trials will be essential to evaluate long-term outcomes and safety profiles for patients receiving this compound therapy.
Propriétés
IUPAC Name |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H31ClN8O5S/c1-16-17(2)49-34-27(16)29(19-7-9-20(35)10-8-19)38-23(30-41-40-18(3)42(30)34)15-26(45)37-14-13-36-22-6-4-5-21-28(22)33(48)43(32(21)47)24-11-12-25(44)39-31(24)46/h4-10,23-24,36H,11-15H2,1-3H3,(H,37,45)(H,39,44,46)/t23-,24?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRLOIDJCMKJHE-UXMRNZNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H31ClN8O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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